molecular formula C11H15NO4 B2531049 2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid CAS No. 1218695-86-3

2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid

Cat. No.: B2531049
CAS No.: 1218695-86-3
M. Wt: 225.244
InChI Key: LCEBKOILJPPBIF-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid is a substituted acetic acid derivative characterized by a 3-methoxyphenyl group and a hydroxyethyl amino moiety attached to the α-carbon of the acetic acid backbone. This structure confers unique physicochemical properties, including enhanced hydrogen-bonding capacity from the hydroxyethyl group and moderate lipophilicity from the methoxyphenyl substituent.

Properties

IUPAC Name

2-(2-hydroxyethylamino)-2-(3-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-16-9-4-2-3-8(7-9)10(11(14)15)12-5-6-13/h2-4,7,10,12-13H,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEBKOILJPPBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid typically involves the reaction of 3-methoxybenzaldehyde with glycine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid is utilized as a building block in organic synthesis. It serves as a reagent in various chemical reactions, facilitating the development of more complex molecules.

Biology

The compound is employed in enzyme kinetics studies and biochemical assays. It acts as a substrate that can influence enzyme activity through its interactions with biological molecules.

Medicine

Research has indicated potential therapeutic effects of this compound, particularly in the synthesis of pharmaceutical agents. Its ability to modulate biological pathways positions it as a candidate for further investigation in drug development.

Industry

In industrial applications, the compound is used in the production of specialty chemicals and as an intermediate in manufacturing agrochemicals and dyes.

Case Studies

  • Enzyme Kinetics : A study investigating the effect of 2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid on specific enzymes demonstrated its role as a substrate that alters enzyme kinetics, providing insights into its potential therapeutic applications.
  • Pharmaceutical Development : In a recent investigation, researchers explored the synthesis of novel derivatives based on this compound for potential use in treating metabolic disorders. The derivatives showed promising biological activity and enhanced solubility compared to their parent compounds.
  • Industrial Applications : A case study highlighted the use of this compound in developing agrochemical formulations that exhibit improved efficacy and reduced environmental impact compared to traditional agents.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s key differentiator is the hydroxyethyl amino group, which distinguishes it from other acetic acid derivatives. Below is a comparative analysis with structurally related compounds:

Compound Name Key Substituents Molecular Weight (g/mol) Functional Groups Notable Properties Reference
2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid 3-methoxyphenyl, hydroxyethyl amino 255.27* Acetic acid, ether, amine, hydroxyl High hydrophilicity, hydrogen bonding Target
2-(3,4-Dimethoxyphenyl)-2-((3-(ethoxycarbonyl)-...-thiophen-2-yl)amino)acetic acid (6d) 3,4-dimethoxyphenyl, thiophen-2-yl, ethoxycarbonyl 434.49 Acetic acid, ester, thiophene, amine Lipophilic, aromatic interactions
2-(4-Hydroxy-3-methoxyphenyl)acetic acid 4-hydroxy-3-methoxyphenyl 182.18 Acetic acid, phenol, ether Increased acidity (pKa ~3.5–4.5)
2-Amino-2-(2,3-dimethoxyphenyl)acetic Acid 2,3-dimethoxyphenyl, amino 211.21 Acetic acid, amine, ether Basic amino group (pKa ~9–10)
(3'-Methoxy-biphenyl-2-yl)-acetic acid Biphenyl-3'-methoxy 242.27 Acetic acid, biphenyl, ether High lipophilicity (logP ~3.5)

*Calculated using ChemDraw.

Key Observations :

  • Hydrophilicity: The hydroxyethyl amino group in the target compound enhances water solubility compared to biphenyl (logP ~3.5) or thiophene-containing analogs (e.g., 6d) .
  • Acidity/Basicity: The 4-hydroxy-3-methoxyphenyl analog (Ev14) is more acidic due to the phenolic –OH, while the amino group in 2-amino-2-(2,3-dimethoxyphenyl)acetic acid (Ev21) increases basicity .

Biological Activity

2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid, also known as HEAA (Hydroxyethylamino-3-methoxyphenylacetic acid), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a hydroxyethylamino group and a methoxyphenyl group, which contribute to its unique chemical properties. The molecular formula is C9H11NO3C_9H_{11}NO_3, with a molecular weight of approximately 181.19 g/mol. Its structure allows for various interactions with biological targets, influencing its activity in different biological systems.

The biological activity of HEAA can be attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The hydroxyethylamino group can form hydrogen bonds with proteins and nucleic acids, potentially modulating their activity.
  • Hydrophobic Interactions : The methoxyphenyl group can occupy hydrophobic pockets in proteins, affecting their conformation and function.
  • Enzyme Modulation : Preliminary studies suggest that HEAA may act as an enzyme inhibitor or modulator, impacting various metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that HEAA exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For example, it demonstrated synergistic effects when combined with conventional antibiotics like tetracycline against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research has suggested that HEAA may possess anti-inflammatory properties. In vitro studies revealed that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .

Neuroprotective Effects

HEAA has been evaluated for its neuroprotective potential. Animal models have shown that it can reduce neuronal damage in conditions such as oxidative stress and neuroinflammation, possibly through the modulation of oxidative stress pathways .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, HEAA was tested for its antimicrobial efficacy against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, depending on the strain. The study concluded that HEAA could serve as a potential lead compound for developing new antimicrobial agents .

Study 2: Anti-inflammatory Mechanisms

A study conducted on macrophage cell lines demonstrated that HEAA significantly reduced the levels of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). This finding supports the hypothesis that HEAA may be beneficial in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(2-Hydroxyethylamino)acetic acid Lacks methoxyphenyl groupLimited antimicrobial activity
3-Methoxyphenylacetic acid Lacks hydroxyethylamino groupModerate anti-inflammatory effects
2-(3-Methoxyphenyl)glycine Contains glycine instead of hydroxyethylaminoDifferent applications in biochemistry

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